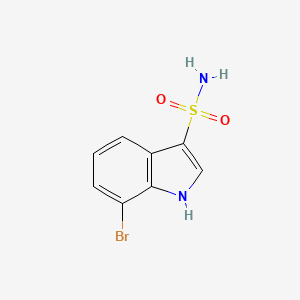

7-bromo-1H-indole-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indole-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIHUZYOARGVEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Biological Activities of 7 Bromo 1h Indole 3 Sulfonamide Derivatives

Enzyme Inhibition Potentials

Exploration of Other Relevant Enzymatic Targets

The biological activity of 7-bromo-1H-indole-3-sulfonamide derivatives can be attributed to their interaction with various enzymatic targets. The sulfonamide moiety is a well-established pharmacophore known to interact with specific enzymes. Notably, sulfonamides are recognized as inhibitors of carbonic anhydrase and urease . rsc.orgnih.gov Inhibition of carbonic anhydrase has implications for various physiological processes, while urease inhibition is a target for managing infections by urease-producing bacteria.

While direct enzymatic inhibition studies on this compound are not extensively documented, the broader class of indole (B1671886) derivatives has been shown to target a range of enzymes. For instance, certain indole compounds have been identified as inhibitors of the trehalose (B1683222) monomycolate transporter MmpL3 in Mycobacterium tuberculosis, a critical enzyme for the transport of mycolic acids and the formation of the mycobacterial outer membrane. johnshopkins.edu This suggests a potential mechanism for any observed antitubercular activity. The diverse biological effects of indole-sulfonamides hint at a polypharmacological profile, where these molecules may interact with multiple enzymatic targets to exert their therapeutic effects. nih.gov

Antimicrobial Spectrum of Activity

Derivatives of this compound are of significant interest for their potential antimicrobial properties. The indole scaffold itself is a key component in many natural and synthetic antimicrobial agents, and the addition of a bromine atom and a sulfonamide group can modulate this activity.

Studies on bromo-indole derivatives have demonstrated notable antibacterial activity against a range of pathogens. For example, 6-bromoindole (B116670) derivatives have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a series of 6-bromoindolglyoxylamide polyamine derivatives showed intrinsic antimicrobial activity against Staphylococcus aureus and Staphylococcus intermedius. nih.gov Furthermore, various indole derivatives have been screened for their activity against extensively drug-resistant Acinetobacter baumannii (XDRAB), with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 64 µg/mL. nih.gov

While specific data for this compound is not available, the data from related bromo-indole compounds suggest that this class of molecules holds promise as antibacterial agents. The table below summarizes the antibacterial activity of some bromo-indole derivatives against selected bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| 6-bromoindole derivatives | Escherichia coli | Varies |

| 5-iodoindole | XDRAB isolates | 64 |

| 6-bromoindole | XDRAB isolates | 64 |

| 5-bromoindole-3-carboxamide derivative | Staphylococcus aureus | ≤ 0.28 µM |

| 5-bromoindole-3-carboxamide derivative | Acinetobacter baumannii | ≤ 0.28 µM |

The antifungal potential of indole derivatives has also been a subject of investigation. The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine has demonstrated significant antifungal activity against a variety of fungal species. mdpi.com The minimum inhibitory concentration (MIC) for this compound was as low as 16 µg/mL against Aspergillus flavus and Cladosporium cladosporioides. mdpi.com

Furthermore, a study on novel arylsulfonamides reported fungistatic activity against several Candida species, with MIC values ranging from 0.125 to 1 mg/mL. mdpi.comnih.gov While these are not indole derivatives, they highlight the contribution of the sulfonamide moiety to antifungal activity. The combination of a bromo-indole core with a sulfonamide group could potentially lead to compounds with enhanced antifungal efficacy.

The following table presents the antifungal activity of a related bromo-indole compound.

| Compound | Fungal Strain | MIC (µg/mL) |

| 2,2-bis(6-bromo-3-indolyl)ethylamine | Aspergillus flavus | 16 |

| 2,2-bis(6-bromo-3-indolyl)ethylamine | Cladosporium cladosporioides | 16 |

| 2,2-bis(6-bromo-3-indolyl)ethylamine | Mucor circinelloides | 16 |

| 5-bromoindole-3-carboxamide derivative | Cryptococcus neoformans | ≤ 0.28 µM |

Tuberculosis remains a major global health threat, and there is a continuous need for new antitubercular drugs. Indole-based compounds have shown promise in this area. Specifically, indoleamides have been identified as potent agents against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. johnshopkins.edu These compounds have been found to target the MmpL3 transporter. johnshopkins.edu

While direct studies on the antitubercular activity of this compound are lacking, the known activity of other indole derivatives suggests that this scaffold is a promising starting point for the development of new antitubercular agents. The lipophilicity conferred by the bromo substituent could potentially enhance cell wall penetration in Mycobacterium tuberculosis.

Malaria, caused by Plasmodium parasites, is another infectious disease with a significant global impact. Indole-sulfonamide derivatives have been investigated for their antimalarial properties. A study of a library of 44 indole-sulfonamide derivatives revealed that while monoindoles were inactive, many bisindoles and trisindoles exhibited significant antimalarial activity against a multidrug-resistant strain of P. falciparum (K1). nih.gov The half-maximal inhibitory concentration (IC50) values for the active compounds were in the range of 2.79–8.17 µM. nih.gov The most potent compound in this series was a 4-OCH3 derivative of a bisindole with an IC50 of 2.79 µM. nih.gov

Although this study did not specifically include this compound, it did feature bisindoles with a 4-bromo substituent on a central benzene (B151609) ring, which showed activity against the MOLT-3 cancer cell line, suggesting that bromo-substituted indole-sulfonamides can possess biological activity. nih.gov

The table below summarizes the antimalarial activity of representative indole-sulfonamide derivatives from the aforementioned study.

| Compound Series | Substitution | P. falciparum (K1) IC50 (µM) |

| Bisindole (Series B) | 4-OCH3 | 2.79 |

| Bisindole | Various | 2.79 - 8.17 |

| Trisindole (Series J) | Various | 2.79 - 8.17 |

In vitro Antineoplastic Efficacy

The development of novel anticancer agents is a critical area of pharmaceutical research. Indole-sulfonamide derivatives have demonstrated promising in vitro antineoplastic efficacy against various cancer cell lines.

A comprehensive study on a library of 44 indole-sulfonamide derivatives assessed their cytotoxic activities against four human cancer cell lines: cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and acute lymphoblastic leukemia (MOLT-3). nih.govresearchgate.net

The study found that monoindoles generally displayed weak to moderate cytotoxic effects. nih.gov However, bisindole derivatives, particularly those containing a hydroxyl group, exhibited significant anticancer activity. nih.gov For instance, against the HepG2 cell line, several hydroxyl-containing bisindoles showed more potent anticancer effects than the reference drug etoposide, with IC50 values ranging from 7.37 to 26.00 µM. nih.govresearchgate.net The most potent compound against HepG2 was a derivative with a 4-trifluoromethyl substituent, which was 4.6-fold more potent than etoposide. nih.govresearchgate.net

Furthermore, against the MOLT-3 cell line, most of the bisindoles with an electron-withdrawing group on the central benzene ring, including a 4-bromo substituent, showed cytotoxic effects with IC50 values in the range of 10.65–56.39 μM. nih.gov

The following interactive data table summarizes the in vitro anticancer activity of selected indole-sulfonamide derivatives from this study.

| Compound Series | Cancer Cell Line | IC50 (µM) |

| Monoindole (Compound 4, 4-chloro) | HepG2 | 69.68 |

| Monoindole (Compound 4, 4-chloro) | A549 | 71.68 |

| Monoindole (Compound 4, 4-chloro) | MOLT-3 | 46.23 |

| Bisindole (Series H & I, hydroxylated) | HepG2 | 7.37 - 26.00 |

| Bisindole (Compound 30, 4-trifluoromethyl) | HepG2 | 7.37 |

| Bisindole (Series C-G, with EWG) | MOLT-3 | 10.65 - 56.39 |

| Bisindole (Series H & I, hydroxylated) | MOLT-3 | < 10 |

| Bisindole (Compound 31, 4-NO2) | MOLT-3 | 2.04 |

Receptor Modulatory Activities (e.g., Glycine (B1666218) Receptor Potentiation, Bromodomain Inhibition)

Derivatives of this compound represent a class of compounds with the potential for significant modulatory activity at various biological receptors. While specific research on this compound itself in the context of glycine receptor potentiation and bromodomain inhibition is not extensively detailed in publicly available literature, the broader classes of indole and sulfonamide derivatives have been investigated for these activities. The structural motifs present in this compound suggest that its derivatives could interact with these targets.

Glycine Receptor Potentiation

Glycine receptors (GlyRs) are crucial inhibitory ligand-gated ion channels in the central nervous system, and their potentiation is a therapeutic strategy for conditions such as chronic pain. nih.govnih.gov Although direct studies on this compound are limited, research on related sulfonamide-containing molecules has demonstrated the potential for this chemical class to act as positive allosteric modulators (PAMs) of GlyRs.

One notable example is the investigation of tricyclic sulfonamides, which have been identified as potent, non-selective PAMs for all major GlyR subtypes. nih.gov For instance, the compound AM-1488 has been shown to significantly potentiate glycine-activated currents in various GlyR subtypes. nih.gov The binding of these sulfonamides is understood to occur at the interface of two alpha subunits of the receptor. nih.gov

| GlyR Subtype | EC50 (µM) | Maximal Potentiation (%) |

|---|---|---|

| α1 | Data not available in provided text | Data not available in provided text |

| α2 | Data not available in provided text | Lower than α1 and α3 |

| α3 | Data not available in provided text | Higher than α2 |

| α1β | Data not available in provided text | Data not available in provided text |

| α2β | Data not available in provided text | Data not available in provided text |

| α3β | Data not available in provided text | Data not available in provided text |

This table illustrates the potentiation effects of AM-1488 on different glycine receptor subtypes. While specific EC50 and maximal potentiation values were not detailed in the provided search results, the relative effects are noted. nih.gov

The indole nucleus, another key feature of this compound, is also found in compounds that modulate GlyR activity. nih.gov The combination of the indole scaffold and the sulfonamide group in this compound derivatives suggests a promising area for future investigation into novel GlyR modulators.

Bromodomain Inhibition

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are considered attractive targets for various diseases, including cancer and inflammatory disorders. nih.govnih.gov The indole scaffold is a common feature in many bromodomain inhibitors. nih.gov

Several studies have highlighted the potential of indole-containing compounds as potent bromodomain inhibitors. For example, indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives have shown promising inhibitory activity against BRD4, a member of the bromodomain and extra-terminal domain (BET) family. nih.gov Furthermore, indole-2-one derivatives have been developed as selective inhibitors of the first bromodomain of BRD4 (BD1). nih.gov

One such indole-2-one derivative, compound 21r, demonstrated potent inhibitory activity against BRD4, with selectivity for the BD1 domain, and exhibited anti-proliferative effects in cancer cell lines. nih.gov

| Target | IC50 (nM) |

|---|---|

| BRD4 (BD1) | 41 |

| BRD4 (BD2) | 313 |

This table shows the half-maximal inhibitory concentration (IC50) of compound 21r against the first and second bromodomains of BRD4. nih.gov

Additionally, phenylisoxazole sulfonamide derivatives have been reported to exhibit robust inhibitory potency against both the first and second bromodomains of BRD4. nih.gov This indicates that the sulfonamide moiety can also contribute to the binding and inhibition of bromodomains. The presence of both an indole core and a sulfonamide group in this compound suggests that its derivatives could be rationally designed as novel bromodomain inhibitors.

Comprehensive Structure Activity Relationship Sar Analysis

Impact of the C7 Bromine Atom on Biological Potency and Selectivity

The presence and position of a halogen atom on the indole (B1671886) ring can significantly modulate the biological activity of a compound. In the case of 7-bromo-1H-indole-3-sulfonamide, the bromine atom at the C7 position plays a pivotal role in influencing both potency and selectivity.

Halogenation at the C7 position of indoles has been shown to be a strategic modification in the development of various biologically active molecules. nih.govresearchgate.net The introduction of a bromine atom, in particular, can enhance the lipophilicity of the molecule, which may facilitate its passage through biological membranes and improve its interaction with hydrophobic pockets within target proteins. arabjchem.orgacs.org For instance, in a series of indole-based inhibitors, the presence of a halogen at C7 was found to be important for their biological activity. nih.gov

Furthermore, the position of the bromine atom is critical for selectivity. Studies on related indole derivatives have shown that the substitution pattern on the indole ring can dictate the compound's preference for different biological targets. For example, in a study of meridianins, marine alkaloids with a brominated indole nucleus, bromine substitution at the C7 position, along with a hydroxyl group at C4, resulted in the best inhibitory activity against cyclin-dependent kinases (CDKs) CDK1 and CDK5. arabjchem.org This highlights the specific spatial requirements of the target's binding site and how the C7-bromo substituent can fulfill these requirements to confer selectivity.

Functional Significance of the Sulfonamide Group for Target Recognition

The sulfonamide group (-SO₂NH₂) at the C3 position of the indole ring is a key functional group responsible for critical interactions with biological targets. This moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, as well as a bioisostere for other functional groups like carboxylic acids. sci-hub.seu-tokyo.ac.jpnih.gov

The sulfonamide group's ability to engage in hydrogen bonding is fundamental to its role in target recognition. acs.org The nitrogen and oxygen atoms of the sulfonamide can form a network of hydrogen bonds with amino acid residues in the active site of enzymes or receptors. sci-hub.senih.gov This interaction is often crucial for anchoring the molecule in the correct orientation for optimal binding and subsequent biological effect. For many inhibitors of metalloenzymes, such as carbonic anhydrases, the sulfonamide moiety coordinates directly with the zinc ion in the active site. nih.govnih.gov

Influence of Substitutions on the Indole Nitrogen (N1)

The nitrogen atom at the N1 position of the indole ring is a common site for chemical modification, and substitutions at this position can have a profound impact on the biological activity of this compound analogs.

In many instances, an unsubstituted indole N-H is crucial for activity, as it can act as a hydrogen bond donor in interactions with the target protein. u-tokyo.ac.jp However, N-alkylation or N-arylation can also be a viable strategy to modulate the compound's properties. N-substitution can alter the molecule's lipophilicity, steric profile, and electronic properties. syr.edusigmaaldrich.com

It has been observed that N-alkylation can sometimes lead to a decrease or loss of activity, suggesting that the N-H proton is directly involved in a critical hydrogen bond with the target. u-tokyo.ac.jp Conversely, in other cases, the introduction of a suitable N-substituent can lead to enhanced potency or improved selectivity by accessing additional binding pockets or by preventing undesirable metabolic reactions. syr.edu The optimal substituent at the N1 position is therefore highly dependent on the specific biological target and its binding site architecture.

Structure-Activity Insights from Modifications at Indole C2 and C3 Positions

Modifications at the C2 and C3 positions of the indole nucleus, beyond the essential 3-sulfonamide group, have provided valuable insights into the SAR of this class of compounds. The C2 position, in particular, offers a site for introducing further diversity.

The introduction of substituents at the C2 position can influence the electronic properties and steric bulk of the molecule, which in turn can affect its binding affinity and selectivity. scienceopen.comcore.ac.uk For example, the introduction of small alkyl or aryl groups at C2 can lead to enhanced interactions with hydrophobic pockets in the target protein. scienceopen.com However, bulky substituents at C2 may also introduce steric hindrance, potentially disrupting the optimal binding conformation.

The nature of the substituent at the C3 position is critical. While this article focuses on the 3-sulfonamide, it is worth noting that the C3 position is a common point of attachment for various side chains in many biologically active indoles. The specific nature of the C3-substituent is a primary determinant of the compound's biological activity. In the context of this compound, the sulfonamide group itself is the key C3 modification. Any further alterations at this position would fundamentally change the compound's classification and SAR profile.

Studies on related indole derivatives have shown that even minor changes at these positions can lead to significant differences in biological activity. For instance, in the development of anti-neurodegenerative agents, modifications at the C3 position of the indole core were explored to enhance binding potencies to the 5-HT6 receptor. mdpi.com

Contribution of Peripheral Substituents on the Sulfonamide Moiety

While the core this compound structure is essential, the introduction of substituents on the sulfonamide nitrogen (N-substitution) or the aromatic ring of a benzenesulfonamide (B165840) can further refine the compound's pharmacological profile.

The following table summarizes the effect of various substituents on the sulfonamide moiety based on findings from related indole sulfonamide derivatives:

| Substitution Position | Substituent Type | General Effect on Activity | Reference |

| Sulfonamide Nitrogen | Alkyl/Aryl | Can modulate solubility and metabolic stability; activity is target-dependent. | ekb.egarabjchem.org |

| Benzenesulfonamide Ring (para/meta) | Electron-donating/withdrawing | Generally higher activity compared to ortho-substitution. | nih.gov |

| Benzenesulfonamide Ring | Chloro (Cl), Trifluoromethyl (CF₃) | Often leads to enhanced potency. | acs.orgnih.gov |

| Benzenesulfonamide Ring | Hydroxy (OH) | Can lead to a loss of potent inhibitory activity in some cases. | nih.gov |

Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For indole-sulfonamide derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects. u-tokyo.ac.jpnih.govnih.gov

These studies often employ various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build mathematical models that can predict the activity of new, unsynthesized compounds. For example, in a QSAR analysis of indole-sulfonamide derivatives with anticancer and antimalarial activities, descriptors related to charge (GATS8c) and electronegativity (AATSC8e) were found to be important. nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the SAR. These models can generate contour maps that highlight regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such insights are invaluable for the rational design of new derivatives with improved potency and selectivity. researchgate.net

For instance, a 3D-QSAR study on (R)-2-((2-(1H-indol-2-yl)ethyl)amino)-1-phenylethan-1-ols with human β3-adrenergic activity indicated that the presence of a sulfonyl group is highly favorable for activity. mdpi.com While a specific QSAR model for this compound is not extensively reported, the general findings from QSAR studies on related indole sulfonamides provide a strong foundation for predicting the impact of structural modifications on its biological activity. These models consistently underscore the importance of the electronic and steric properties of substituents on both the indole ring and the sulfonamide moiety.

Mechanistic Characterization and Molecular Recognition Studies

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

While specific computational studies focused solely on 7-bromo-1H-indole-3-sulfonamide are not extensively detailed in the available literature, the broader class of indole (B1671886) sulfonamides has been the subject of significant computational analysis to understand their interactions with biological targets. csic.es These studies often employ molecular docking and molecular dynamics (MD) simulations to predict and analyze the binding modes of these ligands.

For instance, computational studies on new indolesulfonamide derivatives targeting the colchicine (B1669291) site of tubulin have been instrumental in establishing their binding mode. csic.es Molecular modeling indicates that these compounds bind at the colchicine site, leading to an inhibition of tubulin polymerization. csic.es Similarly, in the context of other targets, such as the FK506-binding protein 12 (FKBP12), which recognizes sulfonamides, computational methods are used to explore these interactions. nih.govchemrxiv.org

In the development of inhibitors for enzymes like alpha-glucosidase, molecular docking and Density Functional Theory (DFT) analysis have been applied to benzotriazinone sulfonamides, a related class of compounds. mdpi.com These computational approaches help to reinforce experimental findings by visualizing binding interactions within the enzyme's active site. mdpi.com For a series of N-Arylsulfonyl-Indole-2-Carboxamide derivatives, docking studies showed that the indole scaffold occupies a key binding pocket, and the acylsulfonyl amide portion extends into a unique subpocket of the target protein. nih.gov

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, Metal Coordination)

The binding of indole sulfonamides to their protein targets is stabilized by a variety of non-covalent interactions. Hydrogen bonds, hydrophobic contacts, and π-stacking are crucial for molecular recognition and affinity.

Hydrogen Bonding: The sulfonamide group (–SO₂NH–) is a key functional group capable of acting as both a hydrogen bond donor and acceptor. nih.gov The sulfonamide oxygens are considered a key binding motif and can engage in CH···O=S interactions with protein residues. nih.govacs.org In studies of sulfonamide binding to FKBP12, the amide-C=O group of the ligand forms a hydrogen bond with the backbone NH of Ile56. nih.govacs.org For indole-based tubulin inhibitors, the oxygen atom of a methoxy (B1213986) group has been shown to form a crucial hydrogen bond with the sulfhydryl group of a cysteine residue (CYS241). mdpi.com

Hydrophobic and π-Interactions: The indole ring itself is a significant contributor to binding through hydrophobic and π-interactions. In N-Arylsulfonyl-Indole-2-Carboxamide derivatives, the indole scaffold engages in cation-π and π–π interactions with key amino acid residues like Arg162 and Trp181. nih.gov Crystal structure analysis of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives reveals that slipped π–π interactions between the indole systems are a favorable intermolecular bonding force. iucr.org Furthermore, the aryl group of a sulfonamide can participate in halogen-π-interactions, as seen with a 3,5-dichlorophenyl group and a histidine residue. nih.govacs.org

The table below summarizes key interactions observed in related indole sulfonamide compounds.

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Reference |

| Hydrogen Bond | Sulfonamide Oxygen | Tyrosine, Phenylalanine | nih.govacs.org |

| Hydrogen Bond | Amide Carbonyl | Isoleucine | nih.govacs.org |

| Cation-π Interaction | Indole Ring | Arginine | nih.gov |

| π-π Stacking | Indole Ring | Tryptophan | nih.gov |

| Hydrophobic Interaction | Diflourophenyl Moiety | Alanine, Threonine, Asparagine | mdpi.com |

Conformational Analysis of Bioactive Species

The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis of indole derivatives reveals important structural features that influence their interactions with target proteins.

Crystal structure studies of bromo-substituted 1H-indole derivatives show that the indole ring system is essentially planar. iucr.org In several 1-(phenylsulfonyl)-1H-indole derivatives, the phenylsulfonyl group is oriented nearly orthogonally to the indole ring system. iucr.org This specific conformation is favorable for establishing intermolecular bonds, such as slipped π–π interactions. iucr.org

Theoretical studies on bromo-indolylmaleimide have investigated the molecule's photo-physical properties and how bromine substitution affects the intramolecular charge transfer (ICT) mechanism. nih.gov The conformational isomerism of molecules like 1-bromo-2-propanol (B8343) has also been analyzed, showing a strong preference for a gauche orientation of the X–C–C–O fragment. acs.org For indole sulfonamides targeting the bromodomain protein BRD4, the sulfonamide linker induces a right-angled turn in the molecule, which is crucial for its binding orientation. acs.org This conformational constraint allows for key interactions, such as a hydrogen bond with an asparagine residue. acs.org

Analytical Characterization and Advanced Research Directions

Spectroscopic and Spectrometric Methodologies for Structural Confirmation of Derivatives

The structural integrity of newly synthesized derivatives of 7-bromo-1H-indole-3-sulfonamide is paramount. A combination of spectroscopic and spectrometric methods is employed to provide unequivocal structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. In ¹H NMR spectra of indole (B1671886) sulfonamide derivatives, characteristic signals for the indole aromatic protons are typically observed in the range of δ 6.9–7.9 ppm. mdpi.com The N-H proton of the sulfonamide group may appear as a broad singlet, with its chemical shift being solvent-dependent. mdpi.com For derivatives of this compound, specific splitting patterns and coupling constants of the aromatic protons on the benzene (B151609) portion of the indole ring would confirm the 7-bromo substitution pattern.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition with high accuracy. nih.gov For instance, the molecular formula of this compound is C₈H₇BrN₂O₂S, with a molecular weight of approximately 275.12 g/mol . biosynth.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For indole sulfonamide derivatives, characteristic absorption bands would be expected for N-H stretching of the indole ring and the sulfonamide group (typically in the 3100–3500 cm⁻¹ region). nih.govresearchgate.net The S=O stretching vibrations of the sulfonamide group are also prominent, usually appearing as two distinct bands in the regions of 1311–1344 cm⁻¹ and 1157–1187 cm⁻¹. researchgate.netnih.gov

A summary of expected spectroscopic data for a generic this compound derivative is presented below.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ 6.9–7.9 ppm), Indole N-H proton, Sulfonamide N-H protons (variable, broad) |

| ¹³C NMR | Signals for aromatic carbons, Carbon atom attached to bromine (C7) |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight |

| Infrared Spectroscopy | N-H stretching (indole and sulfonamide), S=O stretching (asymmetric and symmetric), C-Br stretching |

X-ray Crystallographic Studies of Compound-Target Complexes

To understand how indole sulfonamide derivatives exert their biological effects, it is essential to visualize their interactions with protein targets at an atomic level. X-ray crystallography is a powerful technique for determining the three-dimensional structure of these compound-target complexes. ekb.eg

For example, a study on N-arylsulfonyl-indole-2-carboxamide derivatives, a related class of compounds, utilized X-ray crystallography to reveal the binding mode of an inhibitor within the active site of its enzyme target, fructose-1,6-bisphosphatase (FBPase). acs.org The crystal structure provided a detailed map of the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions, which was crucial for explaining the compound's high potency and selectivity. acs.org Similarly, crystallographic studies of indole sulfonamides complexed with enzymes like HIV protease and inosine (B1671953) monophosphate dehydrogenase (IMPDH) have provided invaluable insights into their mechanisms of action. ekb.egscience.gov For derivatives of this compound, obtaining crystal structures with their biological targets would be a key step in structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity. mdpi.com

Strategies for Lead Optimization and Compound Library Generation

Once a lead compound like this compound is identified, lead optimization strategies are employed to improve its pharmacological profile. This involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: SAR studies involve synthesizing a series of analogs and evaluating their biological activity to understand which parts of the molecule are crucial for its function. For indole sulfonamides, modifications might include:

Substitution on the indole nitrogen.

Altering the substituents on the sulfonamide nitrogen. acs.org

Replacing the bromine at the C7 position with other groups to probe the effect on activity. researchgate.net

Compound Library Generation: To explore a wider chemical space, compound libraries are often generated. This can be done through parallel synthesis, where many related compounds are made simultaneously. researchgate.net A "libraries from libraries" approach has also been described, where a common scaffold is used to generate multiple distinct series of compounds, such as piperazines, ureas, and guanidines linked to a sulfonamide. nih.gov More advanced techniques like DNA-encoded library (DEL) technology allow for the synthesis and screening of massive libraries of compounds. An on-DNA synthesis of multisubstituted indoles has been developed, which could be applied to generate diverse libraries based on the this compound scaffold for hit identification. acs.org

| Optimization Strategy | Description | Example Application for Indole Sulfonamides |

| Structural Simplification | Reducing molecular complexity to improve properties like ligand efficiency and bioavailability. | Replacing a complex substituent with a smaller, functionally equivalent group. scienceopen.com |

| Fragment-Based Drug Discovery (FBDD) | Identifying small molecular fragments that bind to the target and then growing or linking them to create a potent lead. | Linking fragment hits to develop potent Mcl-1 inhibitors. nih.gov |

| Isosteric Replacement | Replacing a functional group with another group that has similar physical or chemical properties to improve potency or pharmacokinetics. | Replacing a carboxamide with a sulfonamide or vice versa to probe the importance of the linker. acs.org |

Development of Novel In vitro and Cell-Based Assays

The biological evaluation of this compound derivatives relies on a suite of in vitro and cell-based assays tailored to the specific therapeutic target.

In Vitro Assays: These assays are performed in a controlled environment outside of a living organism, often using purified enzymes or receptors.

Enzyme Inhibition Assays: To screen for inhibitors of specific enzymes (e.g., kinases, carbonic anhydrases), assays are conducted to measure the enzyme's activity in the presence of varying concentrations of the test compound. This allows for the determination of IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. nih.govnih.gov

Binding Assays: Radioligand binding assays or surface plasmon resonance (SPR) can be used to measure the affinity of a compound for its target protein. nih.gov

Cell-Based Assays: These assays are conducted using living cells and provide a more physiologically relevant context.

Cytotoxicity Assays: Assays like the MTT or XTT assay are used to measure the effect of compounds on the viability and proliferation of cancer cell lines. acs.org

Antiviral Replication Assays: For antiviral drug discovery, cell-based assays measure the ability of a compound to inhibit viral replication within host cells. nih.gov

Phenotypic Screening: High-content screening (HCS) can be used to identify compounds that produce a desired phenotypic change in cells, such as inhibiting the growth of intracellular parasites like Trypanosoma cruzi. acs.org

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) linked to a specific cellular pathway to measure the effect of a compound on that pathway.

A specialized colorimetric assay has been developed for the detection of indole itself, which could be adapted for related research. cellbiolabs.com Furthermore, cell-free protein synthesis (CFPS) assays represent an emerging platform for analyzing biomolecules and could be engineered for high-throughput screening of indole derivatives. frontiersin.org

Exploration of New Biological Targets and Therapeutic Applications

The indole sulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov This versatility opens up numerous avenues for exploring new therapeutic applications for derivatives of this compound.

Anticancer Activity: Indole-sulfonamide hybrids have been investigated as anticancer agents with various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and carbonic anhydrases IX and XII, which are associated with tumors. tandfonline.comacs.orgconsensus.appeurekaselect.com The 7-bromo substitution could potentially enhance activity against certain cancer-related targets. scispace.com

Antimicrobial and Antiviral Potential: Indole derivatives have shown promise as antimicrobial and antiviral agents. nih.gov Specifically, indole sulfonamides have been explored as inhibitors of the hepatitis C virus (HCV) NS4B protein. researchgate.net

Neurological and Inflammatory Disorders: The scaffold has been used to develop modulators of cannabinoid receptors (CB1) and inhibitors of the Naᵥ1.7 sodium channel, suggesting potential applications in pain, epilepsy, and other neurological conditions. nih.govnih.gov Additionally, some bromoindole derivatives have demonstrated anti-inflammatory activity. nih.gov

Other Therapeutic Areas: Research has also extended to antimalarial agents and inhibitors of enzymes involved in metabolic diseases, such as fructose-1,6-bisphosphatase for type 2 diabetes. acs.orgnih.gov The diverse biological activities reported for this class of compounds suggest that derivatives of this compound could be screened against a wide range of targets to uncover novel therapeutic uses. ontosight.ai

| Therapeutic Area | Potential Biological Target(s) |

| Oncology | Tubulin, Protein Kinases (e.g., pp60c-Src), Carbonic Anhydrases (hCA II, IX, XII), Mcl-1 nih.govtandfonline.comscispace.comnih.govresearchgate.net |

| Infectious Diseases | HCV NS4B, Plasmodium falciparum targets, Bacterial enzymes researchgate.netnih.gov |

| Neurology/Pain | Cannabinoid Receptor 1 (CB1), Naᵥ1.7 Voltage-Gated Sodium Channel nih.govnih.gov |

| Metabolic Diseases | Fructose-1,6-bisphosphatase (FBPase) acs.org |

| Inflammatory Diseases | Targets involved in IL-12 and IL-10 secretion pathways nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-bromo-1H-indole-3-sulfonamide and related brominated indole derivatives?

- Methodological Answer : Brominated indoles are typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 3-(2-azidoethyl)-5-bromo-1H-indole reacts with terminal alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) in PEG-400/DMF solvent systems to form triazole-linked indole derivatives . Purification involves flash column chromatography (70:30 EtOAc:hexanes) and residual solvent removal under vacuum at 90°C. Structural validation relies on NMR, NMR, and HRMS .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed via TLC (Rf values in EtOAc:hexanes) and HPLC with dual methods for cross-verification. Structural confirmation requires multinuclear NMR (, , for fluorinated analogs) and high-resolution mass spectrometry (HRMS). For example, NMR chemical shifts for bromo-indole derivatives typically appear at δ 6.80–8.61 ppm for aromatic protons, with distinct coupling constants (e.g., Hz) .

Q. What safety precautions are critical when handling brominated indole derivatives?

- Methodological Answer : Bromo-indoles (e.g., 3-(2-bromoethyl)-1H-indole) require strict adherence to GHS protocols:

- Use N95 masks, gloves, and eye protection to avoid inhalation/skin contact (H315-H319-H335 hazards) .

- Avoid dust generation; store in cool, ventilated areas .

- Emergency measures include ethanol rinses for spills and medical consultation for ingestion (LD = 350 mg/kg in rats) .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound analogs?

- Methodological Answer : Yield optimization involves:

- Catalyst tuning : CuI (1.0–1.28 g) in PEG-400/DMF enhances regioselectivity in CuAAC reactions .

- Solvent ratios : A 2:1 PEG-400:DMF mixture improves solubility of azidoethyl intermediates .

- Stoichiometry : Using 1.3 equivalents of terminal alkynes (e.g., 3-ethynylanisole) minimizes side reactions .

- Temperature control : Prolonged stirring (12–24 hours) at room temperature ensures complete conversion .

Q. What strategies resolve contradictions in spectral data for bromo-indole derivatives?

- Methodological Answer : Discrepancies in NMR/HRMS data arise from:

- Residual solvents : DMF peaks in NMR (δ 2.7–3.0 ppm) are eliminated via vacuum drying at 90°C .

- Tautomerism : Indole NH protons (δ 8.0–10.0 ppm) may shift due to sulfonamide group electronic effects; deuterated solvents (CDCl) stabilize tautomeric forms .

- Isotopic patterns : HRMS must account for / isotopic splitting (1:1 ratio) to confirm molecular formulas .

Q. How do substituents on the indole ring influence biological activity in ischemia-related studies?

- Methodological Answer : Structure-activity relationships (SAR) reveal:

- Electron-withdrawing groups : Bromine at C7 enhances metabolic stability but reduces solubility; sulfonamide at C3 improves hydrogen-bonding with target enzymes .

- Triazole-linked analogs : Derivatives like 5-bromo-3-(4-fluorophenyl)-1H-indazole show potent 5-HT receptor binding (K = 3.7 nM) due to fluorophenyl π-stacking interactions .

- Functionalization : Methylthio groups at C3 increase lipophilicity, enhancing blood-brain barrier penetration .

Q. What advanced techniques characterize the reactivity of this compound under oxidative conditions?

- Methodological Answer :

- Oxidation studies : Treat with mCPBA (meta-chloroperbenzoic acid) to convert sulfonamide to sulfonic acid; monitor via NMR for fluorinated analogs .

- Radical bromination : Use NBS (N-bromosuccinimide) under UV light to introduce additional bromine atoms; track regioselectivity via LC-MS .

- Cross-coupling : Suzuki-Miyaura reactions with Pd(OAc)/PPh enable C7 functionalization (e.g., aryl/heteroaryl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.